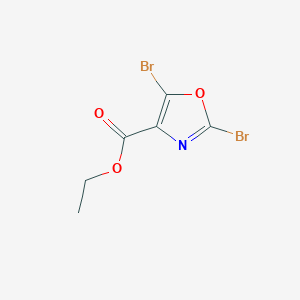

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate

説明

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate, also known as Ethyl 2,5-Dibromo-4-oxazolecarboxylic Acid Ester, is a chemical compound with the molecular formula C6H5Br2NO3 . It has a molecular weight of 298.92 . This compound is typically available in a neat format .

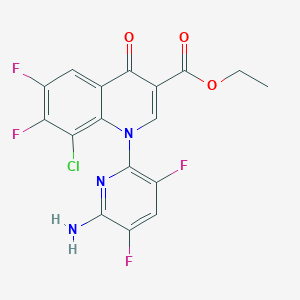

Molecular Structure Analysis

The molecular structure of Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate consists of an oxazole ring, which is a five-membered ring containing two heteroatoms, one nitrogen and one oxygen . The ring is substituted at the 2 and 5 positions with bromine atoms and at the 4 position with a carboxylate ester group .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate were not found in the search results, oxazoles in general can undergo a variety of reactions. For instance, palladium-catalyzed direct arylation and alkenylation of oxazoles have been reported . The method is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .Physical And Chemical Properties Analysis

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate is a white solid . It has a density of 2.0±0.1 g/cm3 . The boiling point is calculated to be 323.2±45.0 ºC (760 mmHg) .科学的研究の応用

- Researchers have investigated the antimicrobial potential of Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate. In a study by Kemkuignou et al., four previously undescribed oxazole carboxylic acid derivatives (macrooxazoles A–D) were isolated from the plant pathogenic fungus Phoma macrostoma . These compounds exhibited varying levels of antimicrobial activity against bacteria and fungi.

- Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate and related compounds have shown promise in inhibiting biofilm formation. Specifically, compounds 2 and 3 interfered with biofilm formation in Staphylococcus aureus, reducing biofilm by 65% and 75% at 250 µg/mL, respectively. Additionally, compounds 5 and 6 exhibited moderate activity against preformed S. aureus biofilm .

- The mixture of compounds 2 and 4 (in a 1:2 ratio) demonstrated weak cytotoxic activity against cancer cell lines, with an IC50 of 23 µg/mL. Further investigations are needed to understand their potential in cancer therapy .

- Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate can serve as a building block for the synthesis of more complex molecules. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBH) has been used as a catalyst for the efficient one-pot synthesis of highly substituted furans .

- While not directly related to Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate, imidazoles are heterocycles with diverse applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance in functional molecules used across various fields .

- Researchers have employed high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of oxazole derivatives, including Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate. Additionally, the unclear structure of macrocidin Z (compound 6) was confirmed through its first total synthesis .

Antimicrobial Activity

Anti-Biofilm Properties

Cytotoxicity Studies

Synthetic Applications

Regiocontrolled Synthesis of Imidazoles

Structure Elucidation and Total Synthesis

作用機序

Mode of Action

Oxazole derivatives have been known to exhibit various biological activities, suggesting that this compound may interact with multiple targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate are currently unknown . These properties are crucial for understanding the bioavailability of the compound, and further studies are needed to determine these characteristics.

Result of Action

Some oxazole derivatives have been found to exhibit antimicrobial and cytotoxic activities , suggesting that this compound may have similar effects.

特性

IUPAC Name |

ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGMBUMDLBUTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653834 | |

| Record name | Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862731-70-2 | |

| Record name | Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

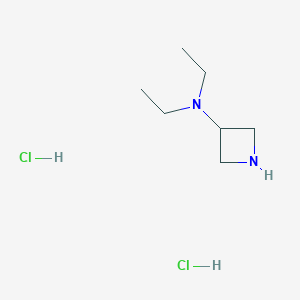

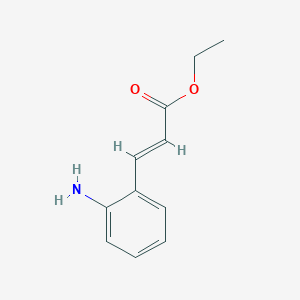

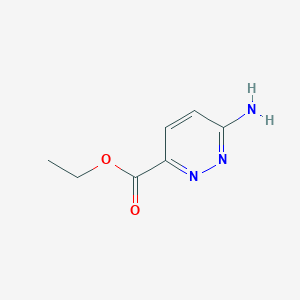

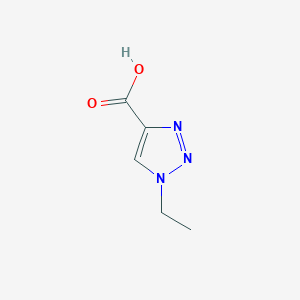

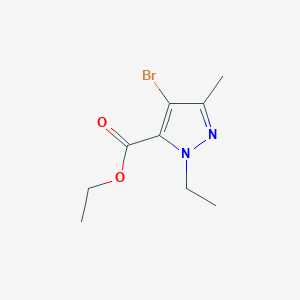

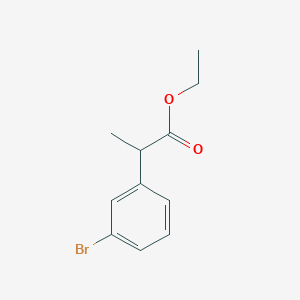

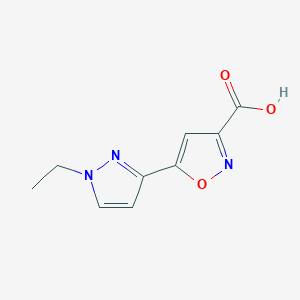

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B3021216.png)

![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B3021218.png)